

(1r,2r)-2-Amino-1,2-diphenylethanol structure elucidation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1r,2r)-2-Amino-1,2-diphenylethanol

Cat. No.: B3431039

[Get Quote](#)

A Technical Guide to the Structure Elucidation of (1R,2R)-2-Amino-1,2-diphenylethanol

Abstract: This comprehensive technical guide provides a multi-technique, field-proven methodology for the complete structure elucidation of **(1R,2R)-2-amino-1,2-diphenylethanol**. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, establishing a self-validating workflow that ensures the unambiguous determination of the compound's constitution, connectivity, and absolute stereochemistry. The guide integrates foundational analysis via mass spectrometry and infrared spectroscopy, detailed structural mapping through advanced NMR techniques, and definitive stereochemical assignment by single-crystal X-ray crystallography. Each section includes detailed, step-by-step protocols, data interpretation guidelines, and illustrative diagrams to provide a robust framework for chemical characterization.

Introduction: The Imperative of Stereochemical Precision

(1R,2R)-2-amino-1,2-diphenylethanol is a valuable chiral compound widely employed in asymmetric synthesis as a chiral auxiliary or a precursor to chiral ligands and catalysts.^{[1][2][3]} Its rigid diphenyl framework and defined stereocenters provide a powerful tool for controlling the stereochemical outcome of chemical reactions, a critical aspect of modern pharmaceutical and fine chemical synthesis.^{[4][5]} As most biological targets are chiral, the therapeutic efficacy

and safety of a drug molecule are often intrinsically linked to its specific three-dimensional arrangement.^[4]

Therefore, the rigorous and unequivocal confirmation of the structure and, most importantly, the absolute configuration of molecules like **(1R,2R)-2-amino-1,2-diphenylethanol** is not merely an academic exercise; it is a foundational requirement for its application in any stereoselective process. This guide outlines a logical and synergistic workflow, leveraging a suite of analytical techniques to build a complete and validated structural picture.

Chapter 1: Foundational Analysis - Confirming Molecular Formula and Functional Groups

The initial phase of structure elucidation focuses on rapidly confirming the expected molecular formula and the presence of key functional groups. These techniques are high-throughput and provide the first layer of validation.

Mass Spectrometry (MS): Verifying Molecular Weight

Expertise & Causality: Mass spectrometry is the first logical step as it provides a direct and highly sensitive measurement of the compound's molecular weight, which in turn confirms its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it typically preserves the molecular ion, minimizing initial fragmentation.

Experimental Protocol: ESI-MS

- **Sample Preparation:** Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- **Instrument Setup:** Set the mass spectrometer to positive ion detection mode.
- **Infusion:** Infuse the sample solution directly into the ESI source at a flow rate of 5-10 μ L/min.
- **Data Acquisition:** Acquire the mass spectrum over a range of m/z 100-500.

Data Presentation: Expected Ions The molecular formula for 2-amino-1,2-diphenylethanol is $C_{14}H_{15}NO$, with an exact mass of 213.1154 g/mol .^{[6][7]}

Ion	Formula	Calculated m/z
$[M+H]^+$	$[C_{14}H_{16}NO]^+$	214.1226
$[M+Na]^+$	$[C_{14}H_{15}NNaO]^+$	236.1046

Trustworthiness: The observation of the protonated molecular ion $[M+H]^+$ at m/z 214.1226 provides strong evidence for the compound's molecular formula. High-resolution mass spectrometry (HRMS) can confirm this with high precision, typically within 5 ppm, offering a self-validating check on the elemental composition. Fragmentation patterns, often observed with harder ionization techniques or in tandem MS, can provide further structural clues.^{[8][9]} Alpha-cleavage next to the amine and alcohol groups is a common fragmentation pathway for such molecules.^{[9][10]}

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is employed to quickly confirm the presence of the characteristic functional groups: the hydroxyl (-OH) and amine (-NH₂) groups, as well as the aromatic rings. This technique is non-destructive and provides a unique "fingerprint" of the molecule's vibrational modes.^[11]

Experimental Protocol: ATR-FTIR

- Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Background Scan: Perform a background scan with a clean crystal.
- Sample Scan: Lower the anvil to ensure good contact and acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

Data Presentation: Characteristic Absorption Bands The spectrum will exhibit characteristic bands for the key functional groups present in an amino alcohol.^{[12][13][14][15]}

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3400-3200 (broad)	O-H stretch	Alcohol
3400-3300 (sharp)	N-H stretch	Primary Amine
3100-3000	C-H stretch	Aromatic
~1600, ~1450	C=C stretch	Aromatic Ring
1250-1050	C-O stretch	Alcohol
1250-1020	C-N stretch	Amine

Trustworthiness: The simultaneous observation of strong, broad O-H stretching and distinct N-H stretching bands is a definitive indicator of an amino alcohol structure. These results, combined with MS data, build a solid foundation for the more detailed structural analysis to follow.

Chapter 2: Elucidating Connectivity and Relative Stereochemistry via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity and relative stereochemistry of a molecule in solution. A combination of 1D and 2D NMR experiments provides an interlocking, self-validating dataset.

¹H and ¹³C NMR Spectroscopy

Expertise & Causality: ¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon framework. For **(1R,2R)-2-amino-1,2-diphenylethanol**, the key diagnostic signals are the two methine (C-H) protons of the ethanol backbone. Their coupling constant (J-value) is highly indicative of their dihedral angle and thus their relative syn or anti stereochemistry.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

- ^1H NMR Acquisition: Acquire a standard ^1H spectrum.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C spectrum.
- DEPT-135 (Optional but Recommended): Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ carbons.

Data Presentation: Expected Chemical Shifts (in CDCl_3) Note: Exact chemical shifts can vary based on solvent and concentration.

^1H NMR

Proton	Approx. δ (ppm)	Multiplicity	Integration	Assignment
Ar-H	7.4 - 7.2	multiplet	10H	Phenyl protons
H-C(1)	~4.8	doublet	1H	CH-OH
H-C(2)	~4.2	doublet	1H	CH-NH ₂

| OH, NH₂ | variable | broad singlet | 3H | Exchangeable protons |

^{13}C NMR

Carbon	Approx. δ (ppm)	Assignment
Ar-C	140 - 125	Phenyl carbons
C-1	~76	CH-OH

| C-2 | ~60 | CH-NH₂ |

Trustworthiness: The crucial piece of data from the ^1H NMR spectrum is the coupling constant between H-C(1) and H-C(2). For the (1R,2R) or (1S,2S) diastereomers (the anti form), the protons are typically in a trans-like arrangement, leading to a larger coupling constant (typically $J \approx 8-10$ Hz). For the (1R,2S) or (1S,2R) diastereomers (the syn or erythro form), the gauche

relationship results in a smaller coupling constant ($J \approx 3\text{-}5 \text{ Hz}$). This allows for the assignment of the relative stereochemistry.

2D NMR (COSY & HSQC)

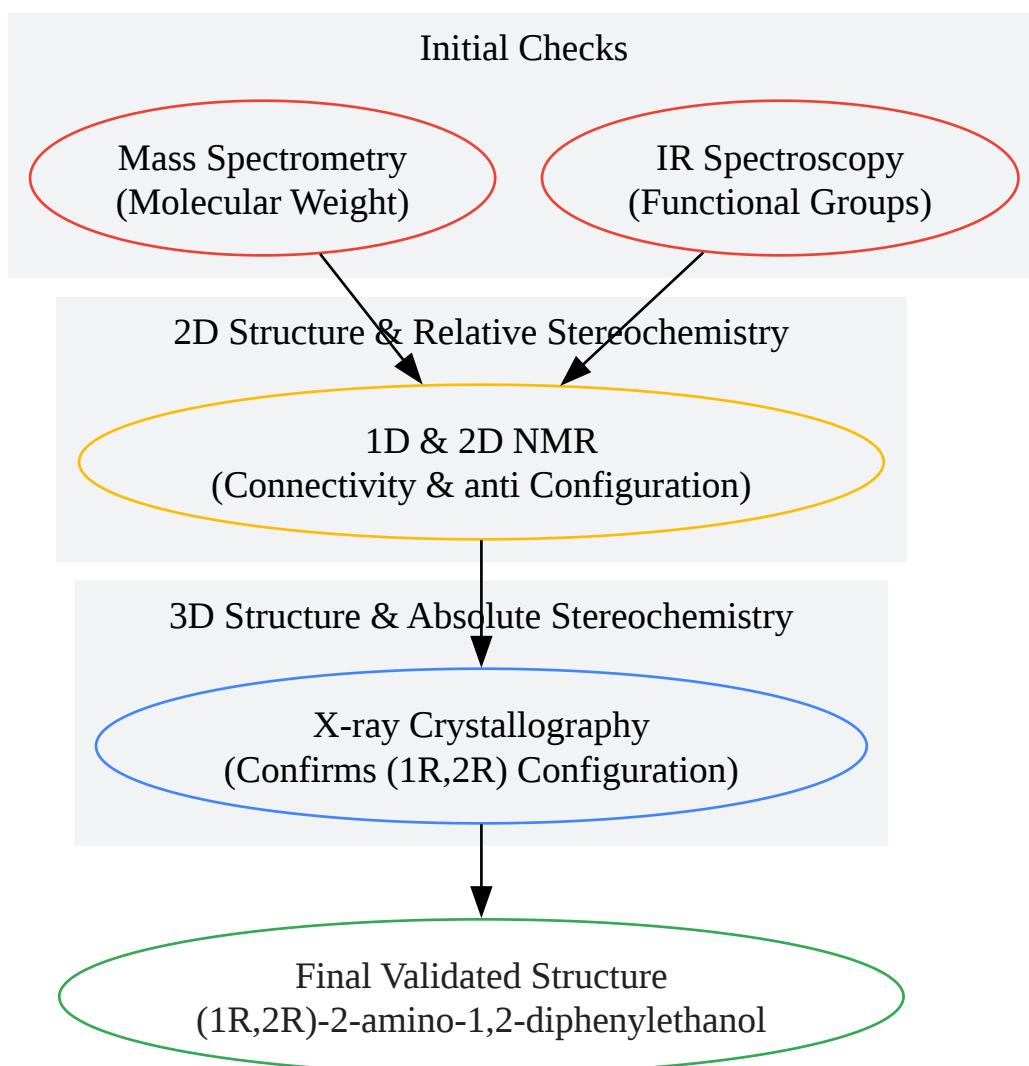
Expertise & Causality: 2D NMR experiments confirm the assignments made in 1D spectra. A COSY (Correlation Spectroscopy) experiment shows which protons are coupled to each other, while an HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton directly to the carbon it is attached to. This creates an unambiguous map of the C-H framework.

- COSY: A cross-peak between the signals at $\sim 4.8 \text{ ppm}$ and $\sim 4.2 \text{ ppm}$ would definitively confirm that the two methine protons are on adjacent carbons.
- HSQC: This experiment would show a correlation between the proton at $\sim 4.8 \text{ ppm}$ and the carbon at $\sim 76 \text{ ppm}$ (C1), and another between the proton at $\sim 4.2 \text{ ppm}$ and the carbon at $\sim 60 \text{ ppm}$ (C2).

[Click to download full resolution via product page](#)

Chapter 3: The Definitive Proof - Absolute Stereochemistry by X-ray Crystallography

Expertise & Causality: While NMR can confidently establish the relative stereochemistry (syn vs anti), it cannot distinguish between enantiomers (e.g., (1R,2R) vs (1S,2S)). Single-crystal X-ray crystallography is the gold standard for unambiguously determining the absolute configuration of a chiral molecule.[\[16\]](#) The technique provides a three-dimensional map of electron density in the crystal, allowing for the precise placement of every atom in space.


Experimental Protocol: Single-Crystal X-ray Diffraction

- **Crystal Growth:** Grow a high-quality single crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
- **Data Collection:** Mount a suitable crystal on a diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.
- **Structure Solution & Refinement:** The diffraction data is used to solve the crystal structure, yielding the atomic positions.
- **Absolute Configuration Determination:** The absolute configuration is determined by analyzing the anomalous dispersion of the X-rays, particularly by the oxygen and nitrogen atoms. The result is typically expressed as the Flack parameter, which should refine to a value close to 0 for the correct enantiomer.[\[17\]](#)

Data Presentation: Key Crystallographic Parameters A successful crystallographic analysis will yield a detailed report. For (1R,2S)-2-amino-1,2-diphenylethanol (the diastereomer), crystallographic data is available.[\[6\]](#)[\[18\]](#) The (1R,2R) form would be expected to crystallize in a chiral space group.

Parameter	Typical Value/Description
Crystal System	e.g., Monoclinic, Orthorhombic
Space Group	A non-centrosymmetric (chiral) space group
Cell Dimensions	a, b, c (Å); α, β, γ (°)
Flack Parameter	Value close to 0 ($\pm \sim 0.1$) for the correct structure
R-factor	A measure of agreement, typically < 0.05 for a good structure

Trustworthiness: A refined crystal structure with a low R-factor and a Flack parameter near zero provides the highest possible level of confidence in the assigned absolute stereochemistry.[\[19\]](#) It is the definitive, self-validating proof of the compound's three-dimensional structure.

[Click to download full resolution via product page](#)

Conclusion

The structure elucidation of a chiral molecule like **(1R,2R)-2-amino-1,2-diphenylethanol** is a systematic process where each analytical technique provides a crucial piece of the puzzle. The workflow presented here—from initial MS and IR checks to detailed NMR analysis and final X-ray confirmation—represents a robust, logical, and self-validating methodology. By understanding not just the "how" but the "why" behind each experimental choice, researchers can apply this framework to ensure the highest degree of scientific integrity and confidence in their chemical structures, a prerequisite for any successful application in research, development, and manufacturing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol 99 23364-44-5 sigmaaldrich.com
- 3. chemimpex.com [chemimpex.com]
- 4. Chiral auxiliary - Wikipedia en.wikipedia.org
- 5. 手性助劑 sigmaaldrich.com
- 6. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822 - PubChem pubchem.ncbi.nlm.nih.gov
- 7. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem pubchem.ncbi.nlm.nih.gov
- 8. Fragmentation (mass spectrometry) - Wikipedia en.wikipedia.org
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Hydration of amino acids: FTIR spectra and molecular dynamics studies - PubMed pubmed.ncbi.nlm.nih.gov
- 15. Fourier transform infrared spectroscopic studies on the interaction between copper(II), amino acids and marine solid particles - Analyst (RSC Publishing) pubs.rsc.org
- 16. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments experiments.springernature.com
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]

- 19. Absolute Configuration of Small Molecules by Co-Crystallization - PMC
[pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(1r,2r)-2-Amino-1,2-diphenylethanol structure elucidation]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3431039#1r-2r-2-amino-1-2-diphenylethanol-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com